Tetrahydrofurfuryl-N,N-dimethylamine
Overview
Description
Tetrahydrofurfuryl-N,N-dimethylamine is an organic compound with the molecular formula C₇H₁₅NO. It is a tertiary amine derived from tetrahydrofuran, characterized by the presence of a dimethylamino group attached to the tetrahydrofuran ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Mechanism of Action
Target of Action
Tetrahydrofurfuryl-N,N-dimethylamine is a secondary amine, which means it has two carbon atoms (from the tetrahydrofuran and dimethylamine parts) attached to the nitrogen . Secondary amines can participate in a variety of chemical reactions and can interact with various biological targets.
Mode of Action
Secondary amines in general can form hydrogen bonds and have a permanent dipole on the molecule . This could influence how this compound interacts with its targets.
Pharmacokinetics
Its molecular weight, which is 129.20000 , and its physical properties such as boiling point (159.1ºC at 760 mmHg) and density (0.915g/cm3) could influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl-N,N-dimethylamine can be synthesized through several methods. One common method involves the reductive amination of furfuryl alcohol using dimethylamine and a hydrogenation catalyst such as palladium on activated charcoal. The reaction is typically carried out in ethanol under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process, and the product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as tetrahydrofurfurylamine.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Tetrahydrofurfuryl-N,N-dimethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
Furfurylamine: A primary amine derived from furfural, used in similar applications but with different reactivity.
Tetrahydrofurfurylamine: A secondary amine with a similar structure but lacking the dimethyl groups.
Dimethylamine: A simple tertiary amine used in various chemical processes.
Uniqueness: Tetrahydrofurfuryl-N,N-dimethylamine is unique due to its combination of the tetrahydrofuran ring and the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where both nucleophilicity and steric effects are important .
Properties
IUPAC Name |
N,N-dimethyl-1-(oxolan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-7-4-3-5-9-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAJLDZOBJSTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952954 | |
Record name | N,N-Dimethyl-1-(oxolan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-09-4 | |
Record name | Tetrahydro-N,N-dimethyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofurfuryl-N,N-dimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-1-(oxolan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofurfuryl-N,N-dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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